4-tert-Butylphenyl glycidyl ether

Vue d'ensemble

Description

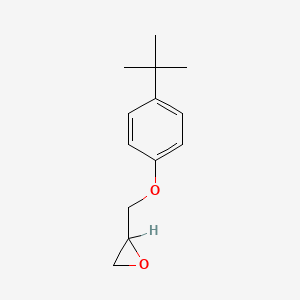

4-tert-Butylphenyl glycidyl ether: is an organic compound with the molecular formula C13H18O2 . It is also known by various names such as 1-(p-tert-Butylphenoxy)-2,3-epoxypropane and This compound . This compound is characterized by the presence of a glycidyl ether group attached to a p-tert-butylphenyl moiety, making it a versatile chemical used in various industrial applications.

Mécanisme D'action

Target of Action

4-tert-Butylphenyl glycidyl ether, also known as ARALDITE M, is primarily used in the paint industry and serves as an organic coating in various applications . Its primary targets are the surfaces it is applied to, where it acts as an epoxy reactive diluent .

Mode of Action

The compound interacts with its targets by forming a protective layer. It is an epoxy reactive diluent, which means it reacts with epoxy resins to reduce their viscosity and improve their handling and application properties . This interaction results in a durable and resistant coating that can protect the underlying material from environmental factors .

Biochemical Pathways

Instead, its role is more physical, contributing to the formation of a protective barrier on the surfaces it is applied to .

Pharmacokinetics

It’s worth noting that the compound has high gastrointestinal absorption and is a cyp1a2 and cyp2d6 inhibitor . It’s also important to note that the compound is slightly soluble in water .

Result of Action

The result of the action of this compound is the formation of a durable, resistant coating on the surfaces it is applied to. This coating can protect the underlying material from environmental factors, contributing to its longevity and maintaining its appearance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry and well-ventilated place, and it should be kept away from strong oxidizing agents . The application environment, such as temperature and humidity, can also affect the curing process and the final properties of the coating .

Analyse Biochimique

Biochemical Properties

p-tert-Butylphenyl glycidyl ether plays a significant role in biochemical reactions, particularly in the formation of epoxy resins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form addition complexes with Lewis acids and react with strong acids to form salts . These interactions are crucial in various biochemical processes, including polymerization and cross-linking reactions.

Cellular Effects

p-tert-Butylphenyl glycidyl ether has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to p-tert-Butylphenyl glycidyl ether can lead to symptoms of allergic reactions, such as rash, itching, swelling, and trouble breathing . These effects highlight the compound’s impact on cellular health and immune response.

Molecular Mechanism

The molecular mechanism of p-tert-Butylphenyl glycidyl ether involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their functions. Additionally, p-tert-Butylphenyl glycidyl ether can influence gene expression by interacting with DNA or transcription factors. These interactions are essential for understanding the compound’s role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-tert-Butylphenyl glycidyl ether can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that p-tert-Butylphenyl glycidyl ether has a half-life of approximately 0.316 days when exposed to hydroxyl radicals . This information is vital for designing experiments and understanding the compound’s behavior in different conditions.

Dosage Effects in Animal Models

The effects of p-tert-Butylphenyl glycidyl ether vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of p-tert-Butylphenyl glycidyl ether can lead to significant changes in cellular function and metabolism . Understanding these dosage effects is crucial for determining safe and effective usage levels.

Metabolic Pathways

p-tert-Butylphenyl glycidyl ether is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and breakdown. The compound’s metabolic flux and metabolite levels can be influenced by these interactions, affecting its overall biochemical activity . These pathways are essential for understanding how the compound is processed within the body.

Transport and Distribution

The transport and distribution of p-tert-Butylphenyl glycidyl ether within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and distribution within different cellular compartments . Understanding these processes is vital for predicting the compound’s behavior in biological systems.

Subcellular Localization

p-tert-Butylphenyl glycidyl ether’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s biochemical activity and interactions with other biomolecules . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl glycidyl ether typically involves the reaction of p-tert-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the glycidyl ether.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Des Réactions Chimiques

Types of Reactions: 4-tert-Butylphenyl glycidyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.

Reduction: Reduction reactions can convert the glycidyl ether group to other functional groups.

Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include and .

Reducing Agents: Reducing agents such as and are used.

Nucleophiles: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while nucleophilic substitution can produce various substituted ethers .

Applications De Recherche Scientifique

Chemistry: In chemistry, 4-tert-Butylphenyl glycidyl ether is used as a reactive diluent in epoxy resin formulations. It helps in reducing the viscosity of the resin and improving its processing characteristics .

Biology and Medicine:

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. It enhances the performance of these materials by providing improved adhesion, flexibility, and chemical resistance .

Comparaison Avec Des Composés Similaires

- 4-tert-Butylphenol glycidyl ether

- 2-(4-tert-Butylphenoxy)methyl oxirane

- 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Uniqueness: 4-tert-Butylphenyl glycidyl ether is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a reactive diluent and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Activité Biologique

4-tert-Butylphenyl glycidyl ether (also known as ARALDITE M) is an epoxy reactive diluent used primarily in the paint and coating industries. Its biological activity encompasses a range of effects on cellular processes, enzyme interactions, and potential toxicity. This article synthesizes current research findings, including biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 3101-60-8

- Molecular Weight : 206.29 g/mol

Target of Action

This compound primarily functions as a reactive diluent in epoxy resins. It interacts with various biomolecules, leading to protective coatings that enhance the durability of surfaces.

Mode of Action

The compound forms a protective layer through its reactivity with epoxy resins, reducing viscosity and improving application properties. This interaction is crucial for its role in protective coatings.

Biochemical Pathways

The compound can form addition complexes with Lewis acids and react with strong acids to create salts. Its interactions with enzymes can either inhibit or activate their functions, influencing cellular metabolism and signaling pathways .

Cellular Effects

Exposure to this compound has been associated with allergic reactions, including skin rashes and respiratory issues. It can influence gene expression and cellular signaling pathways, which may lead to adverse health effects at higher concentrations .

Toxicity and Safety

Research indicates that high doses can result in significant toxicity, including cytotoxic effects in animal models. The compound is also noted to be a CYP1A2 and CYP2D6 inhibitor, which may affect drug metabolism in humans .

Allergic Reactions

A study highlighted that nearly 50% of patients sensitized to epoxy resin were also sensitized to reactive diluents like this compound. This indicates a significant prevalence of allergic responses among individuals exposed to this compound .

Metabolic Studies

In laboratory settings, the half-life of this compound when exposed to hydroxyl radicals is approximately 0.316 days. This rapid degradation suggests that while the compound may have immediate effects, its long-term impacts require further investigation.

Research Findings

Propriétés

IUPAC Name |

2-[(4-tert-butylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRACYLRBOUBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024702 | |

| Record name | tert-Butyl phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-tert-butylphenyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Dry Powder; Liquid, Clear light yellow liquid; [CAMEO] Colorless liquid with a mild odor; [Sigma-Aldrich MSDS] | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tert-Butylphenyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

329 to 338 °F at 14 mmHg (NTP, 1992) | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 °F (NTP, 1992) | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.038 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3101-60-8 | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-tert-Butylphenyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3101-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphenyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003101608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylphenyl 1-(2,3-epoxy)propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-tert-Butyl phenyl glycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA9665YBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ARALDITE M and what is it primarily used for in scientific research?

A1: ARALDITE M, also known as 4-tert-Butylphenyl glycidyl ether, is not a pharmaceutical compound. Instead, it is a reactive diluent frequently used in epoxy resin systems (ERS). [] These systems are widely employed in research, particularly in materials science, for creating durable and versatile materials. [, , , ]

Q2: How does ARALDITE M contribute to the properties of epoxy resin systems?

A2: ARALDITE M acts as a reactive diluent in ERS, meaning it reduces the viscosity of the resin mixture, making it easier to process and mold. [] It reacts with the epoxy resin during the curing process, becoming an integral part of the final cured material and influencing its properties.

Q3: What are the typical applications of ARALDITE M-containing epoxy resins in research?

A3: Research applications are diverse and include:

- Photoelasticity: ARALDITE M-based resins have been investigated as potential photoelastic materials for stress analysis experiments due to their transparency and birefringent properties. []

- Microelectrode fabrication: ARALDITE M is used in composites with graphite to create robust microelectrodes compatible with organic solvents, enabling electrochemical studies in these media. [, ]

- Nanocomposites: Research explores incorporating ARALDITE M into nanocomposites to enhance mechanical properties, such as impact resistance. []

Q4: What are the potential health concerns associated with ARALDITE M?

A4: ARALDITE M is a known contact allergen, potentially causing allergic contact dermatitis. [] This is a significant concern, particularly for researchers handling this compound.

Q5: Are there alternative compounds to ARALDITE M in research applications?

A5: Yes, researchers are exploring alternatives like 1,6-hexanediol diglycidyl ether (1,6-HDDGE) and 1,4-butanediol diglycidyl ether (1,4-BDDGE) as potential substitutes for ARALDITE M. [] The choice depends on the specific application and the desired properties of the final material.

Q6: How does the curing process affect materials containing ARALDITE M?

A6: The curing process significantly impacts the final properties of ARALDITE M-containing materials. Incomplete curing can lead to lower mechanical strength, as seen in the bulging of plastic packaging materials. [] Researchers use techniques like Differential Scanning Calorimeter (DSC) to analyze the curing degree and its effects. []

Q7: What analytical techniques are used to characterize ARALDITE M and its effects?

A7: Researchers employ various analytical techniques, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): To identify specific compounds like ARALDITE M in complex mixtures. []

- Scanning electron microscopy (SEM): To visualize the microstructure and surface morphology of materials containing ARALDITE M. []

- Electrochemical methods: To assess the electrochemical properties of materials like carbon composite electrodes incorporating ARALDITE M. [, ]

Q8: What are the implications of ARALDITE M's hygroscopic nature in certain applications?

A8: The hygroscopic nature of ARALDITE M, meaning it readily absorbs moisture, can be problematic in applications like electronics packaging. Moisture absorption can lead to bulging during processes like wave soldering due to the evaporation of absorbed water at high temperatures. []

Q9: How is ARALDITE M used in biological research?

A9: While primarily a material in materials science, ARALDITE M finds use in preparing biological samples for microscopy. It is a component of resin mixtures used for embedding tissues before sectioning and imaging. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.